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molecular formula C11H18O B8644867 2,8-Dimethylnona-2,7-dien-4-one CAS No. 2520-61-8

2,8-Dimethylnona-2,7-dien-4-one

Cat. No. B8644867
M. Wt: 166.26 g/mol
InChI Key: FNYPGSJKJMAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153633

Procedure details

A 500 ml flask was charged with 100.0 g of prenyl mesityl oxide (13% nonconjugated 79.7% conjugated isomer), 0.56 mole, 40.6 g ethylene diamine, and 0.5 g NaOH. This was then flushed thoroughly with nitrogen. The mixture was heated at between 95° and 105° C. and agitated for approximately four hours under a slight nitrogen pressure. Analysis by gas liquid chromatography indicated that 31.9% prenyl mesityl oxide remained unchanged after this time. Steam distillation of the pot mixture gave a true yield of 95.8% of methyl heptenone based on the prenyl mesityl oxide reacted, after the recovery of unreacted prenyl mesityl oxide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
methyl heptenone
Yield
95.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]([CH:9]=[C:10](C)C)=[O:8])[CH:2]=[C:3](C)[CH3:4].C(N)CN.[OH-].[Na+]>>[CH3:10][CH2:9][C:7](=[O:8])[CH:6]=[CH:1][CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C(C)C)CC(=O)C=C(C)C
Name
Quantity
40.6 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
agitated for approximately four hours under a slight nitrogen pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was then flushed thoroughly with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at between 95° and 105° C.
DISTILLATION
Type
DISTILLATION
Details
Steam distillation of the pot mixture

Outcomes

Product
Details
Reaction Time
4 h
Name
methyl heptenone
Type
product
Smiles
CCC(C=CCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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